Milverine

Description

Historical Context of Chemical Discovery and Development of Milverine.

This compound was developed in the latter half of the 20th century as a spasmolytic, or antispasmodic, agent wikipedia.org. Early research, such as a study published in May 1970 by Carpenedo and Santi-Soncin, focused on the spasmolytic activity of a new diphenylpropylaminic derivative, N-(4'-pyridyl)-3,3-diphenyl 1-aminopropane, which is this compound wikipedia.org. The chemical synthesis pathway for this compound has been established wikipedia.org. Further development identified its therapeutic potential beyond antispasmodic effects, including its use as a platelet-antiaggregating, vasodilating, antithrombotic, and antianginous medicine, as detailed in a European patent wikipedia.org. A German patent from July 1980 also describes a method for producing N-(4'-Pyridyl)-3,3-diphenyl-propylamine wikipedia.org.

Chemical Classification and Structural Features of this compound.

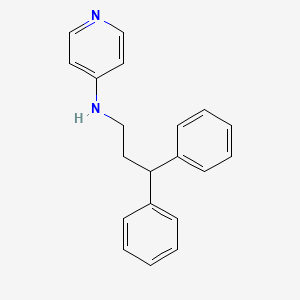

This compound is systematically named N-(3,3-diphenylpropyl)pyridin-4-amine wikipedia.orgnih.gov. Its molecular formula is C₂₀H₂₀N₂ wikipedia.orgnih.govnih.govchemsrc.comdrugcentral.org. The compound has a molecular weight of approximately 288.39 g/mol wikipedia.orgnih.govchemsrc.comdrugcentral.org. It is identified by CAS Number 75437-14-8 and PubChem CID 71139 wikipedia.orgnih.govnih.govdrugcentral.org.

Chemically, this compound is classified as a diarylmethane nih.gov. It is characterized as a bifunctional molecule, comprising two distinct halves: 3,3-Diphenylpropylamine (B135516) and fampridine (4-aminopyridine) wikipedia.org. This structural arrangement positions it as a derivative of diphenylpropylamine smolecule.com. The molecule is achiral, meaning it lacks a chiral center nih.gov. Its structure includes a propylamine (B44156) backbone with two phenyl groups attached to the third carbon of the propyl chain, alongside a pyridine (B92270) ring wikipedia.orgnih.govnih.govsmolecule.com.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(3,3-diphenylpropyl)pyridin-4-amine | wikipedia.orgnih.gov |

| Molecular Formula | C₂₀H₂₀N₂ | wikipedia.orgnih.govnih.govchemsrc.comdrugcentral.org |

| Molecular Weight | 288.39 g/mol | wikipedia.orgnih.govchemsrc.comdrugcentral.org |

| CAS Number | 75437-14-8 | wikipedia.orgnih.govnih.govchemsrc.comdrugcentral.org |

| PubChem CID | 71139 | wikipedia.orgnih.govnih.govdrugcentral.org |

| Chemical Class | Diarylmethane | nih.gov |

| Stereochemistry | Achiral | nih.gov |

Overview of Identified Biological Activities and Pharmacological Classifications of this compound.

This compound is pharmacologically classified as a spasmolytic (antispasmodic) agent wikipedia.orgdrugcentral.org. It is also categorized under the NCI Thesaurus as an "Agent Affecting Nervous System" and specifically as an "Antispasmodic Agent" nih.gov. Furthermore, it has been described as a spasmolytic with a "papaverine-like action" drugcentral.org.

Research has identified several biological activities associated with this compound:

Antispasmodic Activity : This is a primary identified activity, contributing to its use in treating conditions involving smooth muscle spasms wikipedia.orgmdpi.comresearchgate.netcardiff.ac.ukeaspublisher.com.

Calcium Channel Blockade : this compound possesses additional properties, including the ability to block Ca2+ channels, which further contributes to its antispasmodic effects mdpi.comresearchgate.netcardiff.ac.ukeaspublisher.com.

Platelet-Antiaggregating : It has been found to inhibit platelet aggregation wikipedia.org.

Antithrombotic : this compound exhibits properties that help prevent the formation of blood clots wikipedia.org.

Vasodilating : It has demonstrated the ability to widen blood vessels wikipedia.org.

Antianginous : this compound may be used to alleviate angina, a type of chest pain caused by reduced blood flow to the heart wikipedia.org.

Muscle Relaxant Properties : The compound is noted for its muscle relaxant effects smolecule.com.

Gastrointestinal Tract Action : It can block M3 receptor-mediated contractions in the gastrointestinal tract easpublisher.com.

Antibacterial Studies : this compound was also investigated for potential antibacterial properties, although current information on its use in this context is unavailable ncats.ioncats.io.

Table 2: Identified Biological Activities of this compound

| Activity | Description | Source |

| Spasmolytic/Antispasmodic | Agent that relieves or prevents spasms, particularly of smooth muscle. This is a primary pharmacological classification. | wikipedia.orgdrugcentral.orgmdpi.comresearchgate.netcardiff.ac.ukeaspublisher.com |

| Calcium Channel Blockade | Possesses properties that include the ability to block calcium channels, contributing to its antispasmodic activity. | mdpi.comresearchgate.netcardiff.ac.ukeaspublisher.com |

| Platelet-Antiaggregating | Inhibits the aggregation of platelets, which is a key step in blood clot formation. | wikipedia.org |

| Antithrombotic | Helps in the prevention of thrombosis (blood clot formation). | wikipedia.org |

| Vasodilating | Causes the dilation of blood vessels, leading to increased blood flow. | wikipedia.org |

| Antianginous | Used to relieve or prevent angina pectoris, typically by improving blood flow to the heart. | wikipedia.org |

| Muscle Relaxant | Exhibits properties that lead to the relaxation of muscles. | smolecule.com |

| M3 Receptor Antagonist | Can block M3 receptor-mediated contractions in the gastrointestinal tract. | easpublisher.com |

| Antibacterial (Historical) | Was studied for antibacterial activity, though current information regarding this application is not available. | ncats.ioncats.io |

Structure

3D Structure

Properties

CAS No. |

75437-14-8 |

|---|---|

Molecular Formula |

C20H20N2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)pyridin-4-amine |

InChI |

InChI=1S/C20H20N2/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)13-16-22-19-11-14-21-15-12-19/h1-12,14-15,20H,13,16H2,(H,21,22) |

InChI Key |

KMZHYAUKFHLFNY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=CC=NC=C2)C3=CC=CC=C3 |

Synonyms |

4-((3,3-diphenylpropyl)amino)pyridine milverine |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Milverine and Its Derivatives

Classical Synthetic Pathways to Milverine.

Classical synthetic routes to this compound typically involve a sequence of reactions that build the molecular scaffold step-by-step, often relying on well-established organic transformations.

A prominent classical pathway for this compound synthesis commences with the conjugate addition of benzene (B151609) to cinnamic acid (1). This "soft addition" yields 3,3-diphenylpropionic acid (2). wikipedia.org Subsequently, this carboxylic acid undergoes halogenation, typically with thionyl chloride, to form the corresponding acid chloride, 3,3-diphenylpropionyl chloride (3). wikipedia.org The crucial amide bond formation is then achieved through a Schotten-Baumann reaction between 3,3-diphenylpropionyl chloride (3) and 4-aminopyridine (B3432731) (Fampridine) (4), resulting in the intermediate 3,3-diphenyl-N-(4-pyridyl)propionamide (5). wikipedia.org

Table 1: Key Intermediates and Reagents in Classical this compound Synthesis (Conjugate Addition and Amide Formation)

| Compound Name | PubChem CID | Role in Synthesis |

| Cinnamic acid | 444500 | Starting material for conjugate addition |

| Benzene | 241 | Reagent for conjugate addition |

| 3,3-diphenylpropionic acid | 118837 | Intermediate after conjugate addition |

| Thionyl chloride | 24388 | Reagent for halogenation |

| 3,3-diphenylpropionyl chloride | 123999 | Intermediate after halogenation |

| 4-aminopyridine (Fampridine) | 10477 | Amine component for amide formation |

| 3,3-diphenyl-N-(4-pyridyl)propionamide | 169080 | Amide intermediate before final reduction to this compound |

Modern and Novel Synthetic Approaches to this compound.

Recent advancements in synthetic chemistry have introduced more efficient and selective methodologies for the preparation of this compound, often leveraging catalytic processes.

Photoredox catalysis has emerged as a powerful tool for generating odd-electron species under mild reaction conditions, enabling novel synthetic disconnections. nih.govresearchgate.netresearchgate.net This catalytic manifold has been applied to the hydro(amino)alkylation of vinylarenes, providing a direct route to valuable amine pharmacophores, including this compound and its derivatives. nih.govresearchgate.net The strategy allows for the anti-Markovnikov hydroalkylation and hydroaminoalkylation of electronically diverse vinylarenes, facilitating the installation of secondary and tertiary amine moieties onto monoaryl and diaryl alkenes. nih.govresearchgate.net

Transition metal catalysis offers highly efficient routes for complex molecule synthesis. This compound has been prepared using a rhodium (Rh)-catalyzed hydroformylation of 1,1-diphenylethene, employing a phosphite (B83602) ligand. azpdf.tips While direct reductive amination via hydroformylation of 3,3-diphenylpropanal (B2737569) and 4-aminopyridine proved challenging for this compound, the broader context of transition metal catalysis remains highly relevant for its synthesis, particularly in the formation of key precursors. scribd.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the assembly of complex molecules from three or more starting materials in a single pot, offering advantages in terms of atom economy and reduced synthetic steps. nih.govbeilstein-journals.orgwiley-vch.deacsgcipr.orgnih.gov this compound, as an alkylamine, is a key building block for pharmaceuticals, and its synthesis can be achieved through one-pot multicomponent strategies. acs.org Specifically, a one-pot two-step reaction involving A3 coupling followed by hydrogenation has been reported for the synthesis of allylamines and alkylamines, which include this compound. acs.org This approach highlights the utility of MCRs in streamlining the synthesis of this compound scaffolds.

Electrochemical Synthesis Approaches for this compound Moieties.

Electrochemical synthesis offers a compelling alternative for the construction of complex molecular architectures, including the 1,1-diarylmethane motif present in this compound. rsc.orgresearchgate.netresearchgate.net This approach is particularly attractive due to its potential to offer safer alternatives to reactions that typically necessitate highly reactive intermediates or hazardous reagents. youtube.com

A notable electrochemical strategy involves convergent paired electrolysis for benzylic C-H arylation. In this process, the benzylic position of a substrate is oxidized at the anode, leading to the formation of a benzylic radical or, upon further oxidation, a carbocation. Concurrently, a dicyanoarene undergoes cathodic reduction to generate a radical anion. These electrochemically generated reactive intermediates then combine to form the desired carbon-carbon bond, a crucial step in assembling the 1,1-diarylmethane core. rsc.orgresearchgate.net A key advantage of this method lies in its ability to mitigate the formation of overoxidized coupling products at the bisbenzylic position, thereby enhancing selectivity. rsc.orgresearchgate.net

Mechanistic Investigations of Key Synthetic Reactions.

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing existing pathways and developing novel methodologies.

Radical Intermediates in this compound Synthesis.

Radical intermediates play a significant role in various synthetic strategies relevant to this compound. In electrochemical benzylic C-H functionalization, the anodic oxidation of the benzylic position can generate a transient benzylic radical. This radical can subsequently react with a radical acceptor or undergo further oxidation to a carbocation. rsc.org For instance, the coupling of a benzylic radical (or carbocation) with a 1,4-dicyanoarene radical anion is a key step in forming the critical carbon-carbon bond of the 1,1-diarylmethane motif. rsc.orgresearchgate.net

Furthermore, photoredox catalysis has emerged as a powerful tool for generating alkyl carbanions from aryl alkenes through single-electron reduction. This process typically involves the controlled formation of an alkene distonic radical anion intermediate, which then undergoes nucleophilic addition and a reductive polar crossover to produce a second carbanion, enabling further diversification. d-nb.infochemrxiv.org These radical species are fundamental to the efficient formation of new carbon-carbon bonds in such transformations. d-nb.info

Regioselectivity and Stereoselectivity in this compound Synthesis.

Regioselectivity and stereoselectivity are paramount considerations in organic synthesis, particularly for pharmaceutical compounds like this compound. Regioselectivity refers to the preferential formation of a bond at a specific site within a molecule when multiple reactive sites are available. youtube.comkhanacademy.org Stereoselectivity, on the other hand, describes the preferential formation of one stereoisomer over others during a reaction. youtube.comkhanacademy.org

While specific detailed mechanistic studies on the regioselectivity and stereoselectivity of each step in this compound's synthesis are not extensively documented in the available information, the general principles are highly relevant. For instance, in the synthesis of allylamines and alkylamines, which are structural precursors to this compound-like compounds, high levels of regioselectivity and stereoselectivity can be achieved. acs.org Asymmetric synthesis, a subset of stereoselective synthesis, is particularly important in the pharmaceutical industry to obtain compounds with high enantiomeric purity, which is often critical for their biological activity and safety profile. scribd.com The selection of appropriate starting materials, reagents, solvents, and reaction conditions, along with the judicious use of protecting and deprotecting groups, are all strategies employed to control chemo-, regio-, and stereoselectivity. youtube.com

Scalable Synthesis and Industrial Chemical Considerations for this compound Production.

For the industrial production of this compound, scalable synthesis methods are essential. Key considerations include cost-efficiency, ease of operation, robustness, and sustainability of the chemical processes. cphi-online.comcphi-online.com Companies specializing in contract development and manufacturing for the pharmaceutical sector prioritize the design of processes that meet these criteria, especially for multi-step syntheses. cphi-online.com

Industrial scale-up often involves the use of pilot plants equipped with a range of reactors of varying sizes and materials, capable of operating under diverse temperature and pressure conditions. cphi-online.comcphi-online.com The transition from laboratory-scale synthesis to industrial production requires careful optimization to ensure consistent product quality and yield. cphi-online.com

Electrochemical methods, as discussed previously, hold significant promise for scalable production. They have demonstrated the capability for gram-scale synthesis and are increasingly recognized for their practical applicability in industrial settings. researchgate.netresearchgate.netnih.gov Furthermore, the development of catalytic methods that generate carbanions from readily available alkene feedstock chemicals represents a mild and scalable approach for producing fine chemicals and pharmaceuticals. This addresses challenges associated with traditional organometallic reagents, such as the generation of waste metal salts and the need for aggressive low-valent metal reductants. d-nb.infochemrxiv.org

Molecular Structure and Conformational Analysis of Milverine

Advanced Spectroscopic Characterization Techniques for Milverine

Advanced spectroscopic techniques are indispensable for the definitive elucidation and validation of a chemical compound's structure. For this compound, these techniques would typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy would provide detailed information on the connectivity of atoms and the chemical environment of each nucleus. ¹H NMR would reveal the number and types of hydrogen atoms and their coupling patterns, aiding in the assignment of specific protons to the diphenylpropyl and pyridin-4-amine moieties. ¹³C NMR would confirm the carbon skeleton, indicating the presence of aromatic and aliphatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further establish through-bond correlations, providing robust evidence for the proposed molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in this compound. Key absorptions would include those corresponding to C-H stretches (aromatic and aliphatic), C=C stretches (aromatic rings), and N-H stretches (secondary amine). The presence and position of these bands would corroborate the structural features derived from other techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, providing empirical formula confirmation. Fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) or electrospray ionization mass spectrometry (ESI-MS) would offer insights into the substructures of the molecule, as characteristic fragments would arise from the cleavage of specific bonds within the diphenylpropyl and pyridin-4-amine segments.

Despite the general applicability of these techniques, specific detailed spectroscopic data (e.g., exact chemical shifts, coupling constants, or fragmentation patterns) for this compound were not found in the provided search results.

Computational Structural Elucidation and Validation

Computational chemistry plays a vital role in complementing experimental data for structural elucidation and providing insights into molecular properties that are difficult to measure directly.

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, would be employed to optimize the molecular geometry of this compound. These calculations predict the most stable arrangement of atoms in three-dimensional space by minimizing the total electronic energy of the molecule. Key parameters obtained from such calculations include bond lengths, bond angles, and dihedral angles. These optimized geometries provide a theoretical framework for understanding the molecule's shape and can be used to validate experimental structural data, if available. Quantum chemical calculations are increasingly used in various chemical applications, including the study of chemical reactions and molecular properties. scribd.comarxiv.orgarxiv.org

Beyond geometry optimization, quantum chemical calculations can also predict spectroscopic signatures. For instance, theoretical calculations can simulate NMR chemical shifts, IR vibrational frequencies, and even UV-Vis absorption spectra. By comparing these computationally predicted spectra with experimental data, researchers can validate the proposed structure of this compound and gain a deeper understanding of its electronic and vibrational properties. This predictive modeling is a powerful tool for structural elucidation, especially when experimental data is limited or ambiguous.

Conformational Dynamics and Energetics of this compound

Conformational analysis is the study of the energy changes associated with different spatial arrangements of a molecule that arise from rotation around single bonds. lumenlearning.comlibretexts.org This analysis is crucial for understanding a molecule's flexibility, preferred shapes, and how these might influence its interactions.

This compound, with its flexible propyl chain and rotatable bonds, would exhibit various conformations. The rotation around single bonds, particularly the C-C bonds in the propyl linker and the C-N bond connecting the amine to the pyridine (B92270) ring, would encounter energy barriers. These "rotational barriers" arise from torsional strain and steric hindrance between groups as they rotate past each other. lumenlearning.commsu.edu Computational methods, such as potential energy surface scans, could be used to map the energy landscape of this compound, identifying local energy minima corresponding to stable conformers (preferred conformations) and the energy maxima representing the transition states for interconversion between them. Newman projections are often used to visualize these rotational conformers and analyze the dihedral angles. libretexts.org

The relative stability of different this compound conformers would be influenced by various intramolecular interactions. These include:

Steric Interactions: Repulsions between electron clouds of non-bonded atoms that come too close in space. Larger groups generally lead to greater steric hindrance, destabilizing eclipsed or gauche conformations. lumenlearning.comlibretexts.org

Torsional Strain: The resistance to rotation around a bond, often due to unfavorable eclipsing interactions between bonds on adjacent atoms. lumenlearning.comlibretexts.org

Electronic Interactions: Attractive or repulsive forces arising from the distribution of electron density. This could include hydrogen bonding (if applicable), dipole-dipole interactions, or favorable orbital interactions (e.g., hyperconjugation). msu.edu

The interplay of these factors would determine the most stable conformation(s) of this compound in different environments (e.g., gas phase, solution, solid state). While general principles of conformational analysis are well-established, specific detailed analysis of this compound's rotational barriers, preferred conformations, or the specific intramolecular interactions governing its stability were not found in the provided search results.

Chemical Reactivity and Transformation Studies of Milverine

Elucidation of Major Reaction Pathways

The elucidation of major reaction pathways for Milverine involves understanding the intrinsic reactivity of its functional groups under various chemical conditions.

This compound's synthesis involves the reduction of an amide bond, specifically the reduction of 3,3-diphenyl-N-(4-pyridyl)propionamide, to yield the final amine product. smolecule.comwikipedia.org This synthetic route implies that, in principle, the secondary amine functionality within this compound could potentially undergo oxidation back to an amide or other nitrogen-containing functional groups under suitable oxidative conditions. However, specific studies detailing such interconversions of this compound itself are not widely documented. The secondary amine is generally susceptible to reactions such as N-alkylation, N-acylation, or reactions with electrophiles. The pyridine (B92270) nitrogen, being a basic site, can also participate in protonation or coordination reactions.

This compound possesses multiple aromatic centers (two phenyl rings and one pyridine ring) and an aliphatic chain containing a diphenyl-substituted carbon. Compounds featuring the 1,1-diarylmethane motif, which is present in this compound, are known to be relevant in various biologically active molecules. rsc.orgchemrxiv.org Electrochemical benzylic arylation processes have been explored for the formation of this motif, suggesting the potential for reactivity at the benzylic positions within the diphenylpropylamine part of the molecule. rsc.orgchemrxiv.org While this compound has been identified as a product in certain photocatalytic reactions involving aryl alkenes, direct studies on its inherent aromatic reactivity (e.g., electrophilic aromatic substitution on the phenyl or pyridine rings) or specific aliphatic reactions (beyond the general stability of alkyl chains) are not extensively detailed in the available literature. d-nb.infochemrxiv.orgresearchgate.netresearchgate.net

Catalytic Transformations Involving this compound as Substrate or Catalyst

Research indicates that this compound can play a role in catalytic transformations, both as a product and, in some instances, as a promoting agent.

This compound as a Promoter: this compound, also referred to as Phenpyramine, has been reported to promote the reduction capability of rhodium complexes, specifically in the context of hydroformylation reactions where it enhances the reduction of alcohols. scribd.com This suggests that this compound may act as a ligand or an additive that influences the activity or selectivity of certain transition metal catalysts.

This compound as a Product of Catalytic Transformations: this compound itself can be synthesized through catalytic processes. For example, it has been shown as a product in hydroformylation reactions involving pyridine and an aldehyde, catalyzed by rhodium complexes (e.g., Rh/P(OPh)3). nptel.ac.in More recently, this compound has been highlighted as a valuable amine pharmacophore that can be directly synthesized via anti-Markovnikov hydro(amino)alkylation of vinylarenes utilizing photoredox catalysis. nih.govresearchgate.net This demonstrates its significance as a target molecule in the development of new catalytic synthetic methodologies.

| Catalytic Role | Description | Relevant Catalytic Systems/Reactions |

| Promoter | Enhances the reduction ability of metal complexes. | Rhodium complexes in hydroformylation. scribd.com |

| Product | Synthesized via specific catalytic routes. | Rhodium-catalyzed hydroformylation; Photoredox-catalyzed hydro(amino)alkylation of vinylarenes. nptel.ac.innih.govresearchgate.net |

Studies on Chemical Stability and Degradation Pathways

Detailed, comprehensive studies specifically outlining the degradation pathways of this compound under various environmental and chemical stressors are not widely published. However, general principles of organic chemistry and information on related compounds can provide insights into its potential stability and degradation.

While direct photochemical degradation studies on this compound are not explicitly available, its molecular structure, containing aromatic rings and an amine group, suggests a susceptibility to light-induced degradation. In general, aminoalkylated products and aryl alkenes, which share structural similarities with parts of this compound, have been observed to undergo decomposition through oxidation and hydrolysis under photocatalytic conditions. d-nb.info This implies that this compound could potentially degrade via radical mechanisms when exposed to light, particularly in the presence of sensitizers or oxygen.

This compound, like many pharmaceutical compounds, is expected to exhibit some degree of thermal and hydrolytic sensitivity. The inclusion of this compound in discussions about lyophilization processes for heat-sensitive materials suggests that it may undergo degradation at elevated temperatures, making freeze-drying a preferred method for its preservation. google.com General studies on amines indicate that their stability and degradation can be influenced by temperature and the presence of oxygen. grafiati.com Hydrolytic degradation typically involves the scission of chemical bonds by water, often accelerated by acidic or basic conditions. Although specific hydrolytic pathways for this compound are not detailed, the secondary amine could be a site for potential hydrolytic events under harsh conditions.

Oxidative Degradation Mechanisms

Detailed research findings and specific data tables focusing solely on the oxidative degradation mechanisms of this compound (N-(3,3-diphenylpropyl)pyridin-4-amine) are not extensively documented in the readily accessible scientific literature. While the synthesis of this compound has been identified, comprehensive studies specifically elucidating its degradation pathways under oxidative conditions are not widely reported. wikipedia.org

However, based on the chemical structure of this compound, which contains a secondary amine functional group and benzylic carbons within the diphenylpropyl moiety, potential oxidative degradation mechanisms can be inferred from general principles of amine chemistry and the known oxidative susceptibility of similar organic compounds.

General Principles of Amine Oxidative Degradation: Amines, particularly secondary amines like the one present in this compound, are susceptible to oxidative degradation in the presence of oxygen (O2). This process can be significantly influenced and accelerated by various factors, including elevated temperatures and the presence of metal ions, such as iron, which can act as catalysts. fishersci.nonih.govwikipedia.org

Common oxidative degradation pathways for amines can involve:

Oxidation at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom in amines makes them nucleophilic and prone to oxidation. This can lead to the formation of N-oxides, hydroxylamines, or further breakdown products through subsequent reactions. In the context of secondary amines, N-dealkylation (removal of an alkyl group from the nitrogen) is a known oxidative pathway, potentially leading to primary amines or ammonia (B1221849) and corresponding aldehydes or carboxylic acids. Rigorous exclusion of oxygen (degassing under inert atmosphere) is often necessary in reactions involving N-arylamines to minimize such undesired N-dealkylation.

Oxidation at Alpha-Carbons (Adjacent to Nitrogen): The carbons directly attached to the nitrogen atom (alpha-carbons) are often activated by the adjacent nitrogen and can be targets for oxidative attack, leading to the formation of imines, amides, or further fragmentation.

Oxidation at Benzylic Positions: this compound incorporates a 3,3-diphenylpropyl group, which contains benzylic carbons (carbons directly attached to aromatic rings). Benzylic positions are known to be susceptible to oxidation, often forming benzylic radicals or carbocations, particularly under anodic oxidation conditions. This could lead to the formation of alcohols, ketones, or even cleavage of the carbon-carbon bonds within the diphenylpropyl chain.

Inferred Potential Degradation Products: Given these general mechanisms, the oxidative degradation of this compound could potentially yield a variety of breakdown products. While specific experimental data for this compound is unavailable, analogous degradation products observed for other amines under oxidative conditions include ammonia, smaller alkylamines, aldehydes, amides, and urea (B33335) derivatives. nih.gov The exact nature and proportion of these products would depend on the specific oxidative conditions (e.g., oxidant strength, temperature, pH, presence of catalysts).

It is important to note that these discussions on oxidative degradation mechanisms for this compound are based on inferences from the general chemical reactivity of its functional groups and structural motifs, rather than specific experimental studies on the compound itself.

Molecular Interactions and Mechanistic Chemical Biology of Milverine Non Clinical Focus

Ligand-Receptor Binding Mechanisms (e.g., Muscarinic M3 Receptor)

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play a crucial role in regulating various physiological functions, including smooth muscle contraction and glandular secretion ijbs.orgnih.govreactome.orgresearchgate.netnovusbio.comnih.gov. The M3 receptor subtype, encoded by the CHRM3 gene, is predominantly found in the cerebral cortex, airways, digestive tract, and glands, and is a primary mediator of smooth muscle contraction under physiological conditions ijbs.orgnih.govnovusbio.com. Milverine is mentioned alongside other antispasmodic agents like mebeverine (B1676125) and cimetropium (B130472) as having additional properties, including Ca2+ channel blockade, which contributes to their antispasmodic activity researchgate.neteaspublisher.commdpi.com. While this compound is associated with the need for selective M3 receptor antagonists, explicit details on its specific ligand-receptor binding mechanisms with the M3 receptor, such as precise binding sites or interaction profiles, are not extensively documented in the provided literature.

In silico molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique also estimates the binding affinity or energy between the ligand and the receptor nih.gov. While the provided research indicates the relevance of muscarinic M3 receptors in gastrointestinal disorders and the potential for selective M3 receptor antagonists, specific in silico molecular docking studies and binding energy predictions directly involving this compound and the muscarinic M3 receptor are not detailed researchgate.neteaspublisher.com. However, similar studies have been conducted for other compounds, such as quercetin (B1663063) and quercetin-3-arbinoside, demonstrating their binding energies with the muscarinic M3 receptor in the context of antidiarrheal mechanisms researchgate.neteaspublisher.com.

Computational affinity and selectivity profiling involve using computational tools to predict and characterize the binding strength (affinity) of a compound to its target and its preference for one target over others (selectivity) nih.govnih.gov. This profiling is crucial for understanding a compound's potential pharmacological effects and identifying off-target interactions. Despite this compound's association with muscarinic M3 receptors and its antispasmodic properties, specific computational affinity and selectivity profiling data for this compound itself are not provided in the available information.

Ion Channel Modulation Mechanisms (e.g., Ca2+ Channel Blockade)

This compound exhibits calcium ion (Ca2+) channel blockade, a property that contributes significantly to its antispasmodic activity cardiff.ac.ukresearchgate.neteaspublisher.commdpi.com. Calcium channel blockers (CCBs) are a class of agents that disrupt the movement of Ca2+ through calcium channels, primarily voltage-gated L-type calcium channels wikipedia.orgphysio-pedia.comnih.govmayoclinic.orgyoutube.com. These channels are located on the smooth muscle of vessels, cardiac myocytes, and nodal tissues in the heart, regulating the entry of calcium into muscle cells which stimulates contraction physio-pedia.comyoutube.com. By blocking these channels, CCBs induce vasodilation, reduce the force of cardiac contraction, and can slow the heart rate wikipedia.orgphysio-pedia.commayoclinic.orgyoutube.com.

The molecular-level characterization of how this compound specifically interacts with calcium channels is not explicitly detailed in the provided search results. Generally, calcium channel blockers bind to L-type calcium channels, thereby preventing calcium influx into the cell physio-pedia.comnih.govyoutube.com. This inhibition of calcium entry leads to a decrease in muscle contraction, which underlies the antispasmodic effect attributed to this compound wikipedia.orgphysio-pedia.comyoutube.com.

Interactions with Biological Macromolecules (e.g., Enzymes, Proteins, DNA)

Beyond its interactions with receptors and ion channels, the specific interactions of this compound with other biological macromolecules such as enzymes, proteins (other than receptors and ion channels), or DNA are not detailed in the provided scientific literature.

Enzyme inhibitors are molecules that decrease the activity of enzymes and can be classified into reversible and irreversible types labster.comslideshare.net. Reversible inhibitors bind non-covalently to the enzyme, while irreversible inhibitors destroy the enzyme through various mechanisms labster.com. The mechanisms of reversible enzyme inhibition are typically categorized into three main groups: competitive, uncompetitive, and mixed inhibition labster.combgc.ac.in. Competitive inhibitors bind to the active site of the enzyme, competing with the substrate labster.comrose-hulman.edu. Uncompetitive inhibitors bind to the enzyme-substrate complex at a site distinct from the active site labster.com. Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site labster.com. While these general mechanisms of enzyme inhibition are well-understood, there is no specific information available in the provided search results regarding theoretical enzyme inhibition mechanisms directly involving this compound.

Design, Synthesis, and Chemical Structure Activity Relationship Sar of Milverine Analogues and Derivatives

Rational Design Principles for Milverine Analogues

The rational design of this compound analogues would inherently leverage its bifunctional molecular structure, which consists of a 3,3-diphenylpropylamine (B135516) segment linked to a 4-aminopyridine (B3432731) moiety. researchgate.net This modular composition provides multiple points for structural modification aimed at optimizing pharmacological properties such as antispasmodic activity, muscarinic antagonism, or calcium channel blockade. Design principles would likely focus on altering the steric, electronic, and lipophilic characteristics of these key components. For instance, modifications to the phenyl rings (e.g., introduction of substituents, bioisosteric replacements), the propyl chain (e.g., varying chain length, branching, or unsaturation), or the pyridine (B92270) ring (e.g., nitrogen position, substitution patterns) could be explored. The goal of such modifications would be to enhance target binding affinity, improve selectivity for specific receptor subtypes or ion channels, or modulate pharmacokinetic properties. However, specific, detailed rational design principles for this compound analogues and their direct impact on binding, beyond general medicinal chemistry heuristics, are not extensively documented in the provided search results.

Synthetic Methodologies for Novel this compound Derivatives

The established chemical synthesis of this compound involves a multi-step process. The traditional route commences with the conjugate soft addition of benzene (B151609) to cinnamic acid (PubChem CID: 444503) to yield 3,3-diphenylpropionic acid (PubChem CID: 606837). This intermediate then undergoes halogenation with thionyl chloride to form 3,3-diphenylpropionyl chloride (PubChem CID: 37089773). A subsequent Schotten-Baumann reaction with 4-aminopyridine (Fampridine, PubChem CID: 504245) produces 3,3-diphenyl-N-(4-pyridyl)propionamide (PubChem CID: 75437137). The final step involves the reduction of the amide bond to furnish this compound. researchgate.net

Beyond this classical synthesis, more advanced and versatile synthetic methodologies have been developed for the preparation of valuable amine pharmacophores, including this compound. These approaches offer avenues for the synthesis of novel this compound derivatives by allowing for greater control over structural variations:

Hydroformylation: this compound can be prepared starting from 1,1-diphenylethene (PubChem CID: 7523) using hydroformylation as a key step, followed by a three-step transformation. scribd.comnih.gov This method allows for the introduction of the propyl chain with potential for modifications.

Photoredox-Mediated Decarboxylative Hydroaminoalkylation: This strategy enables the direct synthesis of valuable amine pharmacophores, including this compound, through the anti-Markovnikov hydroaminoalkylation of feedstock vinylarenes. researchgate.netd-nb.infonih.gov This method provides a modular access to alkylated arene fragments, offering flexibility for introducing diverse substituents.

One-Pot Multicomponent Synthesis: A highly efficient one-pot, two-step multicomponent reaction has been developed for the synthesis of allylamines and alkylamines, where this compound is cited as an example of a target pharmaceutical. This method utilizes a multifunctional catalytic system comprising ruthenium nanoparticles on copper N-heterocyclic carbene-modified silica. acs.org This approach allows for the integration of multiple reaction steps, potentially facilitating the rapid generation of diverse derivatives.

These methodologies provide a robust synthetic toolbox for the exploration and preparation of novel this compound derivatives by enabling systematic variations across its molecular scaffold.

Theoretical Prediction of Structure-Activity Relationships for this compound Scaffolds

No specific information on theoretical prediction methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, or molecular dynamics simulations, applied directly to this compound or its scaffold for SAR prediction was found in the provided search results.

However, QSAR modeling has been successfully applied to related compounds that share the 3,3-diphenylpropyl moiety. For example, QSAR models have been developed to predict the inhibitory activity of 1-(3,3-diphenylpropyl)-piperidinyl derivatives as CCR5 modulators. researchgate.net These studies demonstrate the utility of computational approaches, such as Multivariate Adaptive Regression Spline (MARS) and Artificial Neural Networks (ANN), in describing and predicting the inhibition activity of compounds containing similar structural fragments. The ability of MARS models to interpret results makes them valuable for designing novel inhibitors. researchgate.net This suggests that similar computational methodologies could potentially be employed to predict and understand the SAR of this compound scaffolds and their derivatives, guiding the rational design of new compounds with improved pharmacological profiles.

Advanced Analytical Methodologies for Milverine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of Milverine from its synthesis precursors, byproducts, and potential degradants. High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for the analysis of aromatic amines and pyridine (B92270) derivatives. oup.comthermofisher.cn A reversed-phase HPLC method would likely be the primary choice for this compound, utilizing a C18 or similar non-polar stationary phase.

The separation would be based on the differential partitioning of this compound and its impurities between the stationary phase and a polar mobile phase. A typical mobile phase might consist of a mixture of an aqueous buffer (such as ammonium acetate or phosphate) and an organic modifier like acetonitrile or methanol. nih.gov Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of all compounds with varying polarities. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance. sielc.com For quantitative analysis, a calibration curve would be constructed by analyzing a series of this compound standards of known concentrations.

Illustrative HPLC Method Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Mass Spectrometric Identification and Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of this compound and its related substances. wikipedia.org When coupled with a chromatographic system, such as in LC-MS, it provides both separation and mass information. Electron ionization (EI) or electrospray ionization (ESI) would be common techniques to generate ions of this compound for mass analysis.

The resulting mass spectrum would show a molecular ion peak corresponding to the mass of this compound. The fragmentation pattern observed in the mass spectrum provides crucial information about the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the propyl chain and the bonds adjacent to the amine group. miamioh.edulibretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound and its impurities.

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 288 | [M+H]⁺ (Protonated Molecular Ion) |

| 195 | [C₁₃H₁₁N₂]⁺ |

| 167 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 94 | [C₅H₆N₂]⁺ (Aminopyridine moiety) |

This table presents hypothetical fragmentation patterns for this compound and is for illustrative purposes. Actual fragmentation would need to be determined experimentally.

Spectroscopic Methods for Purity Assessment and Quantification

Spectroscopic techniques are vital for assessing the purity of this compound and for its quantification.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward method for quantifying this compound in solution. The pyridine ring and the two phenyl groups in this compound's structure are expected to absorb UV radiation. libretexts.orgresearchgate.net The UV spectrum of pyridine, a component of the this compound structure, shows an absorption maximum around 254 nm. sielc.com A solution of this compound would be expected to have a characteristic absorption spectrum, and the absorbance at a specific wavelength (λmax) would be proportional to its concentration, following the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would confirm the connectivity of the atoms. tandfonline.com The ¹³C NMR spectrum would show a signal for each unique carbon atom. The presence of signals from impurities in the NMR spectra can be used to assess the purity of the sample.

Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound:

| Proton Type | Expected Chemical Shift (ppm) |

| Aromatic Protons (Phenyl & Pyridyl) | 6.5 - 8.5 |

| Amine Proton (NH) | 4.0 - 6.0 |

| Methylene Protons (-CH₂-) | 2.0 - 4.0 |

| Methine Proton (-CH-) | 3.5 - 5.0 |

This table is illustrative and based on general chemical shift values for similar functional groups. chemicalbook.comchemicalbook.com Specific values for this compound would need to be determined experimentally.

Impurity Profiling and Chemical Purity Determination

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification and quantification of all potential impurities in a drug substance. researchgate.net For this compound, impurities can arise from the starting materials, intermediates, and byproducts of the synthesis process, as well as from degradation of the final product. researchgate.net

Theoretical and Computational Chemistry of Milverine

Computed Descriptors and Properties

Publicly available databases, such as PubChem, provide a range of computed descriptors and physical properties for Milverine (CID 71139). These properties are derived from computational algorithms and offer a foundational understanding of the molecule. For instance, this compound has a computed XLogP3 value of 4.6, indicating its lipophilicity, and a topological polar surface area (TPSA) of 24.9 Ų. Its exact mass is calculated as 288.162648646 Da. wikipedia.org

Table 1: Computed Properties of this compound (CID 71139)

| Property Name | Value | Unit | Source |

| Molecular Formula | C₂₀H₂₀N₂ | - | PubChem wikipedia.org |

| Molar Mass | 288.4 | g/mol | PubChem wikipedia.org |

| Exact Mass | 288.162648646 | Da | PubChem wikipedia.org |

| XLogP3 | 4.6 | - | PubChem wikipedia.org |

| Topological Polar Surface Area | 24.9 | Ų | PubChem wikipedia.org |

These computed properties are essential for various applications, including predicting drug-likeness, absorption, distribution, metabolism, and excretion (ADME) profiles, and guiding synthetic strategies. The bifunctional nature of this compound, combining a diarylmethane framework with a pyridin-4-amine moiety, suggests that computational chemistry can be employed to study the electronic distribution, conformational preferences, and potential intramolecular interactions within the molecule. iiab.mewikipedia.org

While specific detailed theoretical studies on this compound's mechanism of action, such as its reported Ca²⁺ channel blockade activity, are not extensively detailed in general search results, computational chemistry techniques like molecular docking and Density Functional Theory (DFT) calculations are routinely applied to elucidate such mechanisms for similar bioactive compounds. idrblab.netuni.lu DFT calculations, for instance, are valuable for theoretical evaluation of reaction pathways and understanding electronic structures in organic chemistry. chem960.com

Machine Learning and AI Applications in this compound Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing various facets of chemical research, offering powerful tools for accelerating discovery, optimizing processes, and predicting properties. For a compound like this compound, ML and AI can play a significant role, particularly in areas such as reaction discovery and property prediction.

This compound, as a molecule containing the 1,1-diarylmethane motif, has been specifically referenced in the context of machine-learning-guided workflows for reaction discovery. wikipedia.org This highlights the potential for ML algorithms to predict competent electrochemical reactions and design novel synthetic routes for this compound or its derivatives. wikipedia.org Such applications leverage large datasets of chemical reactions to identify patterns and predict outcomes, significantly reducing the need for extensive trial-and-error experimentation.

Beyond reaction discovery, ML and AI can contribute to this compound research in several ways:

Property Prediction: ML models can be trained on existing chemical data to predict various properties of this compound, including its solubility, bioavailability, and potential interactions with different biological targets. This can be particularly useful given this compound's known pharmacological activities, such as its spasmolytic and Ca²⁺ channel blockade effects. idrblab.netuni.lu Machine learning has been successfully used to identify small molecules for applications in medicine and drug discovery, even distinguishing between stereochemical variants. nih.gov

Mechanism Elucidation: Given this compound's reported Ca²⁺ channel blockade activity idrblab.netuni.lu, chemistry-informed machine learning algorithms could be applied to understand its interactions with calcium-binding proteins or ion channels. Such approaches have been developed to explain the fuzzy shape of calcium-binding proteins and their communication of changes in calcium ion atomic states. nih.gov

Synthesis Optimization: AI can be employed to optimize the conditions for this compound's synthesis, including solvent selection and reaction parameters. For example, machine learning has been used to streamline the process of finding optimal solvents for chemical separations, balancing selectivity, efficiency, and environmental impact. guidetopharmacology.org This can lead to more efficient, cost-effective, and environmentally friendly production methods.

Drug Discovery and Design: While this compound itself is an established compound, ML models can assist in designing novel derivatives with improved efficacy, selectivity, or reduced side effects. By analyzing the structure-activity relationships of this compound and related compounds, AI can propose new molecular structures with desired properties.

The application of ML in chemistry is particularly advantageous for computationally intensive tasks, offering an inexpensive substitute for making predictions that would otherwise require high-accuracy, first-principles electronic structure calculations. iiab.me This allows for the exploration of vast chemical spaces and the rapid identification of promising candidates for further investigation.

Broader Chemical Context and Future Research Directions

Role of Milverine as a Chemical Scaffold in Compound Libraries.

This compound's molecular architecture, characterized by a diphenylpropylamine moiety linked to a 4-aminopyridine (B3432731) unit, positions it as a promising chemical scaffold for the development of diverse compound libraries wikipedia.org. Its molecular formula is C20H20N2, with a molar mass of 288.394 g/mol wikipedia.orgchemsrc.com. The compound's bifunctional nature, incorporating both a diarylmethane core and a pyridine (B92270) ring, offers multiple points for chemical modification and functionalization nih.govwikipedia.org.

The presence of the diarylmethane substructure provides a rigid yet adaptable framework, while the pyridine nitrogen and the secondary amine nitrogen offer sites for hydrogen bonding, coordination, and further derivatization nih.govwikipedia.org. These features are highly desirable in scaffold design, enabling the systematic exploration of chemical space through combinatorial chemistry and parallel synthesis. Compound libraries built upon the this compound scaffold could be explored for a wide array of chemical and physical properties, potentially leading to novel materials or catalysts.

Table 1: Key Structural Features and Properties of this compound

| Feature | Description | Source |

| Chemical Name | N-(3,3-diphenylpropyl)pyridin-4-amine | nih.gov |

| Molecular Formula | C20H20N2 | nih.govwikipedia.org |

| Molar Mass | 288.394 g/mol | wikipedia.orgchemsrc.com |

| PubChem CID | 71139 | nih.gov |

| Structural Class | Diarylmethane | nih.gov |

| Key Moieties | 3,3-Diphenylpropylamine (B135516), 4-aminopyridine | wikipedia.org |

| LogP (XLogP3) | 4.6 | nih.gov |

| Topological Polar Surface Area (TPSA) | 24.9 Ų | nih.gov |

Emerging Synthetic Challenges and Opportunities for this compound.

Table 2: Simplified this compound Synthesis Pathway

| Step | Reactant(s) | Reagent/Catalyst | Product | Source |

| 1 | Cinnamic acid, Benzene (B151609) | Conjugate soft addition | 3,3-diphenylpropionic acid | wikipedia.orgscribd.com |

| 2 | 3,3-diphenylpropionic acid | Thionyl chloride | 3,3-diphenylpropionyl chloride | wikipedia.orgscribd.com |

| 3 | 3,3-diphenylpropionyl chloride, 4-aminopyridine | Schotten-Baumann reaction | 3,3-diphenyl-N-(4-pyridyl)propionamide | wikipedia.orgscribd.com |

| 4 | 3,3-diphenyl-N-(4-pyridyl)propionamide | Reduction of amide bond | This compound (N-(3,3-diphenylpropyl)pyridin-4-amine) | wikipedia.orgscribd.com |

Potential Non-Therapeutic Chemical Applications of this compound and its Derivatives.

Beyond its historical pharmacological investigations, the unique structural features of this compound suggest several potential non-therapeutic chemical applications for the compound itself and its derivatives. As a diarylmethane derivative, this compound could serve as a valuable building block in polymer chemistry, where diarylmethane units are known to impart specific mechanical and thermal properties to materials nih.gov. The presence of the pyridine nitrogen and the secondary amine group also opens avenues for its use as a ligand in coordination chemistry, potentially leading to the development of novel catalysts for organic transformations nih.gov.

The bifunctional nature of this compound could be exploited in the design of supramolecular assemblies or as a component in self-healing materials, where the amine and pyridine functionalities could participate in non-covalent interactions wikipedia.org. Given that 4-aminopyridine, a key precursor, is utilized in the synthesis of various industrial chemicals, including some pesticides and dye intermediates, this compound and its derivatives might find utility as advanced intermediates in fine chemical synthesis beyond the pharmaceutical sector google.comjubilantingrevia.com. Research could also explore its potential in analytical chemistry as a sensing molecule or as a component in chromatography stationary phases, leveraging its distinct electronic and steric properties.

Interdisciplinary Research Avenues in Chemical Science Beyond this compound.

The study of compounds like this compound naturally extends into broader interdisciplinary research avenues within chemical science. Computational chemistry plays a crucial role in predicting the physicochemical properties, reactivity, and potential synthetic pathways of this compound and its analogs nih.gov. This includes quantum mechanical calculations to understand electronic structure and molecular dynamics simulations to predict conformational behavior.

Furthermore, the principles learned from optimizing this compound's synthesis can contribute to the broader field of green chemistry, focusing on developing more sustainable and efficient synthetic methodologies for complex organic molecules scribd.com. This involves minimizing waste, using renewable resources, and reducing energy consumption. Materials science offers another fertile ground for interdisciplinary research, where the incorporation of organic molecules with specific architectures, such as this compound, can lead to the creation of new functional materials with tailored optical, electronic, or mechanical properties. The exploration of this compound's potential as a ligand or organocatalyst also bridges organic synthesis with catalysis, aiming to develop more selective and efficient catalytic systems for a wide range of chemical reactions.

Q & A

Q. What statistical methods are recommended for reconciling discrepancies in this compound’s reported thermodynamic stability data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.